Atuveciclib
説明
Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of PTEFb/CDK9 . It is used in research and has shown promise in the treatment of various diseases, particularly in regulating the activation of primary inflammatory response genes . It has been found to suppress intervertebral disk degeneration via the inhibition of the NF-κB signaling pathway .
Synthesis Analysis
The synthesis of Atuveciclib was accomplished in five steps with an excellent 51% overall yield, using cheap reagents and mild reaction conditions . The key sulfoximination reaction was realized during the last step of the synthesis from the corresponding sulfide .Molecular Structure Analysis
Atuveciclib is characterized by an unusual benzyl sulfoximine group . It inhibits CDK9/CycT1 with an IC50 of 13 nM .Chemical Reactions Analysis
Atuveciclib has been shown to protect nucleus pulposus (NP) cells from proinflammatory stimuli-induced catabolism . The effects of CDK9 inhibition were determined in human and rat NP cells treated with IL-1β in the presence or absence of Atuveciclib .Physical And Chemical Properties Analysis
Atuveciclib has a molecular formula of C18H18FN5O2S and a molecular weight of 387.43 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Synthesis and Drug Development
- Efficient Synthesis of Atuveciclib : A study by Reboul, Glachet, and Franck (2018) developed an efficient synthesis method for racemic atuveciclib. This method achieved a 51% overall yield in just five steps using cost-effective reagents and mild reaction conditions, highlighting its potential for large-scale production (Reboul, Glachet, & Franck, 2018).
Cancer Research Applications
- Pancreatic Cancer Treatment : Ruff et al. (2021) discovered that atuveciclib, combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), significantly reduced the viability of pancreatic cancer cells. This combination induced apoptosis and cell-cycle arrest, suggesting a promising approach for treating pancreatic cancer (Ruff et al., 2021).
- Selective CDK9 Inhibition for Cancer Therapy : Lücking et al. (2017) identified atuveciclib as a potent and highly selective PTEFb/CDK9 inhibitor, marking it as a promising candidate for cancer treatment. It showed high efficacy and good tolerability in preclinical models (Lücking et al., 2017).
- Triple-Negative Breast Cancer : Brisard et al. (2018) found that atuveciclib inhibited the growth of cancer stem-like cells in triple-negative breast cancer, a particularly aggressive form of breast cancer. This suggests its potential as a therapeutic target in treating this challenging cancer type (Brisard et al., 2018).
- Improved CDK9 Inhibitor for Cancer Treatment : A 2021 study by Lücking et al. focused on the development of VIP152, a successor to atuveciclib, as a highly potent and selective CDK9 inhibitor for cancer treatment. This work reflects the ongoing evolution and improvement of CDK9 inhibitors in oncology (Lücking et al., 2021).
Other Therapeutic Applications
- Intervertebral Disk Degeneration Treatment : Ni et al. (2020) explored the use of atuveciclib in treating intervertebral disk degeneration (IVDD). The study demonstrated that atuveciclib effectively attenuated inflammatory responses in this condition, suggesting its potential as a therapeutic agent for IVDD (Ni et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atuveciclib | |
CAS RN |
1414943-94-4 | |
Record name | Atuveciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATUVECICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。